Superior Protein Incorporation Efficiency of the Homopropargylglycine Scaffold Versus Azidohomoalanine and Photo-Methionine
In a direct head-to-head comparison of three methionine analogs for residue-specific incorporation in E. coli, homopropargylglycine (Hpg, the free acid form of the target scaffold) achieved 70–80% incorporation rates into expressed proteins across both auxotrophic and prototrophic strains, whereas azidohomoalanine (Aha) plateaued at approximately 50% in auxotrophic E. coli and photo-methionine (pMet) attained 50–70% depending on the expressed protein [1]. This positions the Hpg scaffold—and by extension its methyl ester hydrochloride derivative used as a synthetic precursor—as the most efficient alkyne-bearing methionine surrogate for high-density bioorthogonal labeling applications [1].
| Evidence Dimension | Incorporation rate of non-canonical amino acid into newly synthesized proteins |
|---|---|
| Target Compound Data | 70–80% incorporation (Hpg scaffold) in auxotrophic and prototrophic E. coli |
| Comparator Or Baseline | Azidohomoalanine (Aha): ~50%; Photo-methionine (pMet): 50–70% |
| Quantified Difference | Hpg outperforms Aha by 20–30 percentage points; comparable to or exceeding pMet |
| Conditions | E. coli BL-21 (prototrophic) and E. coli B834 (auxotrophic) expressing cytochrome b5 (b5M46) or MBP-GFP; 26 h induction |
Why This Matters
For procurement decisions in protein engineering workflows requiring high-density alkyne tagging of nascent proteins (e.g., BONCAT, FUNCAT), the Hpg scaffold—delivered via its methyl ester hydrochloride building block—offers the highest verified incorporation efficiency among commercially available methionine bioorthologs.
- [1] Stadlmeier, M.; et al. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. Int. J. Mol. Sci. 2023, 24(14), 11779. View Source
